3-Bromo-N,4-dimethylaniline hydrochloride

概要

説明

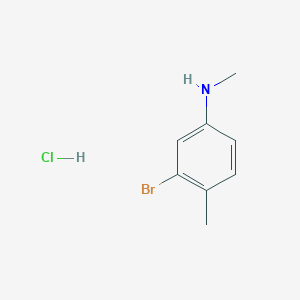

3-Bromo-N,4-dimethylaniline hydrochloride is an organic compound with the molecular formula C8H11BrClN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position and two methyl groups at the N and 4-positions. This compound is often used in various chemical reactions and research applications due to its unique structural properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,4-dimethylaniline hydrochloride typically involves the bromination of N,4-dimethylaniline. The reaction is carried out by treating N,4-dimethylaniline with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually performed under controlled temperature conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products .

化学反応の分析

Types of Reactions

3-Bromo-N,4-dimethylaniline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Substitution: Formation of various substituted aniline derivatives.

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of amine derivatives.

科学的研究の応用

Applications in Organic Synthesis

1. Peptide Synthesis

3-Bromo-N,4-dimethylaniline hydrochloride serves as an effective coupling agent in peptide synthesis. It is utilized in the formation of peptide bonds, which are critical for constructing peptides and proteins. The compound's high yield in reactions makes it suitable for both solid-phase and solution-phase peptide synthesis .

2. Intermediate in Drug Development

The compound acts as an important intermediate in the synthesis of various pharmaceutical agents. Its bromine atom can be substituted or modified to create diverse derivatives that exhibit biological activity. This property is particularly valuable in the development of new drugs targeting specific diseases .

Applications in Medicinal Chemistry

1. Anticancer Research

Research indicates that derivatives of this compound exhibit potential anticancer properties. Studies have shown that modifications to its structure can lead to compounds that inhibit tumor growth or induce apoptosis in cancer cells .

2. Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Certain derivatives demonstrate effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Case Study 1: Synthesis of Selenium-Methylene Blue

A notable application involves the use of 3-bromo-N,N-dimethylaniline (a closely related compound) in the synthesis of selenium-methylene blue through a Grignard reaction. This process highlights the versatility of brominated anilines in complex organic transformations, yielding products with significant applications in dye chemistry and biological imaging .

| Reaction Step | Description |

|---|---|

| Step 1 | Reacting 3-bromo-N,N-dimethylaniline with magnesium to form a Grignard reagent. |

| Step 2 | Addition of selenium to produce a selenomagnesium bromide intermediate. |

| Step 3 | Hydrolysis and oxidation to yield selenium-methylene blue. |

Case Study 2: Anticancer Compound Development

In a study focused on anticancer drug development, modifications of this compound were synthesized and tested against various cancer cell lines. The results indicated promising activity against breast and lung cancer cells, suggesting further investigation into its mechanism of action could lead to new therapeutic agents .

作用機序

The mechanism of action of 3-Bromo-N,4-dimethylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

3-Bromo-N,N-dimethylaniline: Similar structure but with different substitution pattern.

4-Bromo-N,N-dimethylaniline: Bromine atom at the 4-position instead of the 3-position.

3-Chloro-N,4-dimethylaniline: Chlorine atom instead of bromine at the 3-position.

Uniqueness

3-Bromo-N,4-dimethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

3-Bromo-N,4-dimethylaniline hydrochloride (CAS Number: 1187386-24-8) is a chemical compound with significant relevance in various biological and pharmaceutical research contexts. This article aims to explore its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It serves as a biochemical probe in various assays, aiding in the understanding of enzyme kinetics and molecular interactions.

Enzyme Interaction

Research indicates that this compound can modulate the activity of certain enzymes, which plays a critical role in metabolic pathways. Its bromine atom is likely responsible for increased reactivity, allowing it to participate in nucleophilic substitution reactions that are essential for enzyme function .

Cellular Effects

In vitro studies have shown that this compound can influence cell signaling pathways. It may impact cell proliferation and apoptosis by interacting with cellular receptors and altering gene expression profiles .

Research Findings and Case Studies

Several studies have documented the biological effects of this compound:

- Antiproliferative Activity : In a study examining its effects on cancer cell lines, this compound demonstrated significant antiproliferative properties against prostate cancer cells (PC-3), suggesting potential use in cancer therapy .

- Biochemical Assays : The compound has been utilized in various biochemical assays to study enzyme kinetics and inhibition patterns. Its role as a probe helps elucidate the mechanisms underlying enzyme-substrate interactions .

- Pharmaceutical Applications : Investigations into the compound's pharmacological properties reveal its potential as a precursor in drug synthesis, particularly in developing agents targeting specific pathways involved in disease processes .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Bromo-N,4-dimethylaniline HCl | C₈H₁₁BrClN | Enzyme modulation, antiproliferative effects |

| 5-Bromo-N,N-dimethylaniline | C₈H₁₀BrN | Used as an internal standard; less reactive |

| N,N-Dimethylaniline | C₈H₁₁N | Lacks bromine; minimal biological activity |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for future investigation include:

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with various biological targets.

- Therapeutic Applications : Clinical trials to evaluate its efficacy and safety in treating specific diseases.

- Environmental Impact : Studies assessing the environmental fate of this compound during pharmaceutical manufacturing processes.

特性

IUPAC Name |

3-bromo-N,4-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6-3-4-7(10-2)5-8(6)9;/h3-5,10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZGUBHSBZUZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675180 | |

| Record name | 3-Bromo-N,4-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-24-8 | |

| Record name | 3-Bromo-N,4-dimethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。